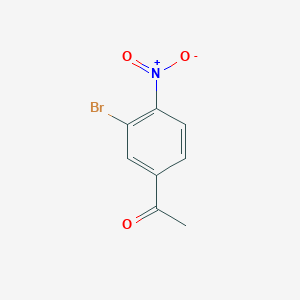

1-(3-Bromo-4-nitrophenyl)ethanone

描述

1-(3-Bromo-4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H6BrNO3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an ethanone group.

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-nitroacetophenone using bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride . Another method includes the reaction of dioxane dibromide with 3-hydroxy-4-iodoacetophenone in a dioxane-ethyl ether mixture .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial for optimizing the reaction conditions.

化学反应分析

Types of Reactions: 1-(3-Bromo-4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a catalyst or metal hydrides.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 1-(3-Bromo-4-aminophenyl)ethanone.

Oxidation: 1-(3-Bromo-4-nitrophenyl)acetic acid.

科学研究应用

Synthetic Applications

1-(3-Bromo-4-nitrophenyl)ethanone serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Reactions Involving this compound:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Reduction Reactions: The nitro group can be reduced to form amino derivatives, which are often more biologically active.

- Oxidation Reactions: The ethanone moiety can be oxidized to yield carboxylic acids or other oxidized products.

These reactions are crucial for developing pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Biological Applications

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess antimicrobial effects.

- Anticancer Activity: Preliminary research indicates that derivatives of this compound may have cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

A variety of studies have explored the applications of this compound:

- Synthesis of Novel Derivatives: A study demonstrated the successful synthesis of new derivatives via nucleophilic substitution reactions, highlighting the compound's versatility as a synthetic intermediate .

- Biological Activity Assessment: Research published in peer-reviewed journals has assessed the biological activity of related compounds, suggesting that further exploration into the anticancer properties of this compound could yield promising results .

- Mechanistic Insights: Investigations into the compound's mechanism of action revealed that its functional groups participate in electrophilic and nucleophilic interactions, influencing its biological activity .

Conclusions

This compound is a compound with significant potential across various fields of research. Its role as a synthetic intermediate in organic chemistry, coupled with promising biological activities, makes it an important subject for further study. Ongoing research is expected to uncover additional applications, particularly in drug development and materials science.

作用机制

The mechanism of action of 1-(3-Bromo-4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups make it a potent electrophile, allowing it to react with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is particularly useful in drug development and biochemical research .

相似化合物的比较

- 3-Bromo-4-nitroacetophenone

- 4-Bromo-3-nitroacetophenone

- 2-Bromo-1-(4-nitrophenyl)ethanone

Comparison: 1-(3-Bromo-4-nitrophenyl)ethanone is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .

生物活性

1-(3-Bromo-4-nitrophenyl)ethanone, also known as 4'-bromo-3'-nitroacetophenone, is an organic compound notable for its diverse biological activities. Its structure features a bromine atom and a nitro group attached to a phenyl ring, contributing to its electrophilic properties and potential interactions with various biological targets. This article delves into the compound's biological activity, including its mechanisms, applications in medicinal chemistry, and relevant research findings.

This compound has the chemical formula and a molecular weight of 244.04 g/mol. The presence of the electron-withdrawing nitro group enhances the compound's electrophilicity, allowing it to engage in electrophilic aromatic substitution reactions. This reactivity enables it to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity or altering their function.

Mechanism of Action:

- Electrophilic Interactions: The bromine and nitro groups facilitate reactions with nucleophiles in biological molecules.

- Enzyme Inhibition: Modifications of enzyme activity through covalent bonding can lead to therapeutic effects.

- DNA Interaction: Preliminary studies suggest potential interactions with DNA, influencing genetic material stability and function .

Biological Activities

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its derivatives have been tested against various microbial strains, showing promising results.

Antibacterial Activity

The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 15.62 µg/mL to 62.5 µg/mL against different bacterial strains, indicating strong antibacterial potential .

- Mechanism: The antibacterial effect is attributed to the compound's ability to disrupt bacterial cell wall synthesis or protein function.

Antifungal Activity

This compound also shows antifungal activity against various fungal pathogens. Research indicates:

- Efficacy: The compound's derivatives have been tested for antifungal properties with varying degrees of success, suggesting a need for further exploration of structure-activity relationships.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound and its derivatives:

- Antimicrobial Screening:

- Cytotoxicity Studies:

-

Mechanistic Insights:

- Investigations into the interaction between the compound and biological macromolecules revealed that it could alter protein conformation and inhibit enzyme activity, which is crucial for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 3-Bromo-4-nitroacetophenone | Similar electrophilic properties | Moderate antibacterial activity |

| 4-Bromo-3-nitroacetophenone | Different substitution pattern | Lower cytotoxicity |

| 2-Bromo-1-(4-nitrophenyl)ethanone | Enhanced reactivity | Stronger antifungal effects |

This comparative analysis highlights how structural variations influence biological activities, emphasizing the significance of the bromine and nitro substituents in modulating interactions with biological targets.

属性

IUPAC Name |

1-(3-bromo-4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIQPVZFSPQQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481225 | |

| Record name | AGN-PC-0NI5CD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56759-33-2 | |

| Record name | AGN-PC-0NI5CD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。